Pyronil 45-d34

CAS No.:

Cat. No.: VC18002186

Molecular Formula: C24H34Br4O4

Molecular Weight: 740.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H34Br4O4 |

|---|---|

| Molecular Weight | 740.3 g/mol |

| IUPAC Name | bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D |

| Standard InChI Key | UUEDINPOVKWVAZ-RFETUZSTSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

| Canonical SMILES | CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

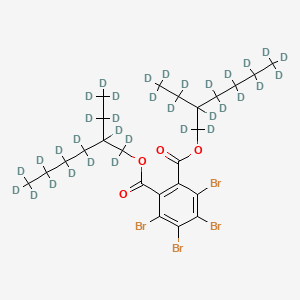

Pyronil 45-d34 is a tetra-brominated phthalate ester derivative, structurally analogous to bis(2-ethylhexyl) tetrabromophthalate (TBPH). The compound consists of a central tetrabrominated benzene ring esterified with two 2-ethylhexyl-d34 side chains. The deuterium atoms are distributed across the ethylhexyl substituents, replacing all hydrogen atoms in the ethyl and hexyl segments . This isotopic substitution is critical for distinguishing the compound from its non-deuterated form in analytical workflows.

The IUPAC name, bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate, reflects the precise positioning of deuterium atoms . The stereochemistry of the 2-ethylhexyl groups introduces three distinct stereoisomers: (R,R), (S,S), and a meso (R,S) form, though the commercial product is typically supplied as a racemic mixture .

Physicochemical Properties

Key physicochemical properties of Pyronil 45-d34 include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 740.3 g/mol | |

| Purity | ≥95% | |

| Storage Conditions | -20°C | |

| XLogP3-AA (Log P) | 10.6 | |

| Rotatable Bond Count | 16 | |

| Hydrogen Bond Acceptor Count | 4 |

The high log P value indicates significant hydrophobicity, consistent with its propensity for bioaccumulation in lipid-rich tissues .

Synthesis and Isotopic Labeling

Deuterium Incorporation

The synthesis of Pyronil 45-d34 involves esterification of tetrabromophthalic anhydride with deuterated 2-ethylhexanol (2-ethylhexyl-d34). The deuterated alcohol is prepared via catalytic deuteration of the corresponding alkene or through Grignard reactions using deuterated reagents. The final esterification step employs acid catalysis to ensure high yields and minimal isotopic scrambling .

Analytical Confirmation

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to verify deuterium incorporation. The absence of proton signals corresponding to the ethylhexyl chains in -NMR spectra confirms complete deuteration, while HRMS reveals a molecular ion peak at m/z 740.12837 ([M]) .

Applications in Environmental and Toxicological Research

Mass Spectrometric Quantitation

Pyronil 45-d34 is widely used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Its deuterated structure ensures minimal matrix interference and identical chromatographic behavior to Pyronil 45, enabling accurate quantification in complex samples such as serum, adipose tissue, and environmental sediments .

Metabolic Pathway Elucidation

Studies utilizing Pyronil 45-d34 have identified oxidative metabolites, including hydroxylated and carboxylated derivatives, in in vitro hepatic microsomal assays. The deuterium labeling allows researchers to distinguish parent compound degradation from artifactual formation during sample preparation, providing robust insights into Phase I and Phase II metabolic transformations .

Environmental Persistence and Bioaccumulation

Pyronil 45-d34 has been instrumental in tracking the environmental fate of TBPH analogs. Field studies using stable isotope tracing demonstrate that the compound persists in aquatic sediments with a half-life exceeding 180 days, while bioconcentration factors (BCFs) in fish models range from 1,200 to 2,500, highlighting its bioaccumulative potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume